

Molecular weight and formula of 4-tert-butylbromobenzene

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Compound of Interest

Compound Name: 1-Bromo-4-tert-butylbenzene

Cat. No.: B1210543

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Technical Guide: 4-tert-Butylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-tert-butylbromobenzene, a versatile reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its fundamental chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Chemical Data

4-tert-Butylbromobenzene, also known as **1-bromo-4-tert-butylbenzene**, is an organobromine compound. Its key quantitative properties are summarized below for easy reference.

Property	Value	Citations
Molecular Formula	C ₁₀ H ₁₃ Br	[1][2][3]
Molecular Weight	213.11 g/mol	[1]
Appearance	Colorless to pale yellow liquid or white to off-white crystalline solid	[2][3][4]
Melting Point	13-16 °C	[4]
Boiling Point	80-81 °C at 2 mmHg	[4]
Density	1.229 g/mL at 25 °C	[4]
CAS Number	3972-65-4	[2][3]

Synthetic Protocol: Electrophilic Bromination of tert-Butylbenzene

4-tert-Butylbromobenzene is commonly synthesized via the electrophilic aromatic substitution of tert-butylbenzene. The following protocol details a standard laboratory procedure for this reaction.[4]

Materials:

- tert-Butylbenzene (1.0 mmol)
- Iron (Fe) powder (0.03 mmol)
- Bromine (Br₂) (1.05 mmol)
- Dichloromethane (CH₂Cl₂)
- 1 M Sodium Hydroxide (NaOH) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask

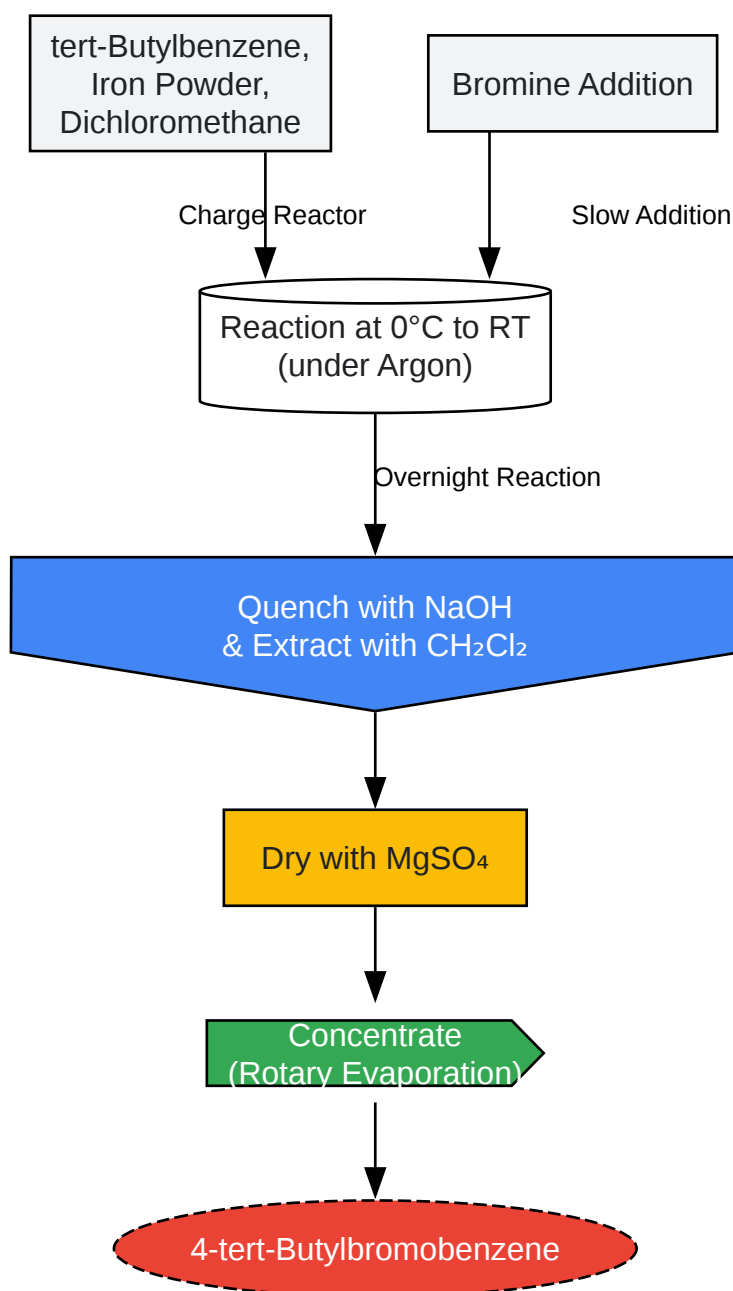
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask containing tert-butylbenzene (1.0 mmol) dissolved in dichloromethane (0.15 mL), add iron powder (0.03 mmol). This mixture should be maintained at 0 °C under an argon atmosphere.
- Slowly add bromine (1.05 mmol) to the reaction mixture using a dropping funnel.
- Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.
- Upon completion of the reaction, quench the mixture by washing it with a 1 M NaOH solution.
- Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane three times.
- Combine the organic extracts and dry them over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 4-tert-butylbromobenzene.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-tert-butylbromobenzene.



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Caption: Workflow for the Synthesis of 4-tert-Butylbromobenzene.

Applications in Organic Synthesis

4-tert-Butylbromobenzene is a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom can be readily displaced or used to form new carbon-carbon or carbon-heteroatom bonds. It is frequently utilized in cross-coupling reactions, such as the

Suzuki and Buchwald-Hartwig couplings, where it serves as the aryl halide component.[3] Furthermore, it is a precursor for the synthesis of 4-tert-butyl-phenylboronic acid and has been used in the creation of cannabinoid analogs.[4][5] The compound also undergoes lithium-bromide exchange reactions with organolithium reagents like n-butyllithium and tert-butyllithium.[4][5]

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